molecular formula C8H10ClN B057567 2-(3-Chlorophenyl)ethylamine CAS No. 13078-79-0

2-(3-Chlorophenyl)ethylamine

Cat. No.: B057567
CAS No.: 13078-79-0
M. Wt: 155.62 g/mol
InChI Key: NRHVNPYOTNGECT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)ethylamine is an organic compound with the molecular formula C8H10ClN It is a derivative of phenethylamine, where a chlorine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(3-Chlorophenyl)ethylamine can be synthesized through several methods. One common approach involves the reduction of 3-chlorophenylacetonitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and the pressure at 1-2 atm.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-chlorophenylacetonitrile in a continuous flow reactor. This method ensures high yield and purity of the product. The reaction conditions are optimized to achieve efficient conversion, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Chlorophenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 3-chlorophenylacetaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield 3-chlorophenylethanol when treated with reducing agents like lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives such as N-alkylated or N-acylated products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 3-Chlorophenylacetaldehyde.

    Reduction: 3-Chlorophenylethanol.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)ethylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of drugs targeting neurological disorders.

    Industry: It is utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)ethylamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors, modulating their activity. The compound can also participate in enzymatic reactions, where it undergoes transformation to exert its effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)ethylamine: Similar structure but with the chlorine atom at the fourth position.

    2-(2-Chlorophenyl)ethylamine: Chlorine atom at the second position.

    Phenethylamine: Parent compound without the chlorine substitution.

Uniqueness: 2-(3-Chlorophenyl)ethylamine is unique due to the position of the chlorine atom, which influences its chemical reactivity and biological activity. The specific substitution pattern can affect the compound’s interaction with receptors and enzymes, making it distinct from its analogs.

Properties

IUPAC Name

2-(3-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHVNPYOTNGECT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70156740
Record name 3-Chlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13078-79-0
Record name 3-Chlorophenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013078790
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chlorophenethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70156740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-Chlorophenyl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Synthesized according to typical procedures C and D from 3-chlorophenylacetic acid and methylamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Chlorophenyl)ethylamine
Reactant of Route 2
Reactant of Route 2
2-(3-Chlorophenyl)ethylamine
Reactant of Route 3
2-(3-Chlorophenyl)ethylamine
Reactant of Route 4
2-(3-Chlorophenyl)ethylamine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2-(3-Chlorophenyl)ethylamine
Reactant of Route 6
2-(3-Chlorophenyl)ethylamine
Customer
Q & A

Q1: How does the incorporation of 2-(3-Chlorophenyl)ethylamine into a hybrid molecule with anthranilic acid contribute to its potential antispasmodic activity?

A1: The research article suggests that the hybrid molecule, synthesized by combining anthranilic acid and this compound, exhibits promising antispasmodic activity. [] While the exact mechanism of action is not fully elucidated in the paper, the researchers propose that this activity might be attributed to the molecule's interaction with DNA via a groove binding mode. [] This interaction could potentially interfere with cellular processes involved in smooth muscle contraction, leading to the observed antispasmodic effects. Further research, including detailed mechanistic studies, is necessary to confirm this hypothesis and fully understand the compound's mode of action.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.